molecular formula C8H13NO2 B13816823 Methyl 2-amino-3,3-dimethylpent-4-ynoate CAS No. 191615-42-6

Methyl 2-amino-3,3-dimethylpent-4-ynoate

Cat. No.: B13816823
CAS No.: 191615-42-6
M. Wt: 155.19 g/mol
InChI Key: XUMKZYMODVWPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3,3-dimethylpent-4-ynoate is a chemical compound with a unique structure that includes an amino group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3,3-dimethylpent-4-ynoate typically involves the reaction of 3,3-dimethylbut-1-yne with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3,3-dimethylpent-4-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Methyl 2-amino-3,3-dimethylpent-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3-dimethylpent-4-ynoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and lead to specific biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-3,3-dimethylpent-4-enoate
  • Methyl 2-amino-3,3-dimethylbutanoate
  • Methyl 2-amino-3,3-dimethylpentanoate

Comparison: Methyl 2-amino-3,3-dimethylpent-4-ynoate is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to its analogs. The alkyne group allows for additional types of chemical reactions, such as cycloaddition, which are not possible with the corresponding alkenes or alkanes.

Properties

CAS No.

191615-42-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-amino-3,3-dimethylpent-4-ynoate

InChI

InChI=1S/C8H13NO2/c1-5-8(2,3)6(9)7(10)11-4/h1,6H,9H2,2-4H3

InChI Key

XUMKZYMODVWPEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.